Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride
Overview
Description
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a bicyclic amine, which means it contains two fused rings. This compound is often used in research settings due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-2-methanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to form bicyclo[2.2.1]heptane-2-methanol. This intermediate is then converted to the amine via a substitution reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2-methanamine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of an amine.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group instead of an amine.
Bicyclo[2.2.1]heptane-2-amine: Lacks the methylene bridge present in bicyclo[2.2.1]heptane-2-methanamine.
Uniqueness
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride is unique due to its specific bicyclic structure and the presence of the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
Bicyclo[2.2.1]heptane-2-methanamine hydrochloride is a bicyclic compound notable for its unique structural characteristics and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a bicyclic structure that consists of two fused cyclopentane rings and an amine functional group. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for various pharmacological applications.
The biological activity of bicyclo[2.2.1]heptane derivatives is primarily attributed to their interaction with specific biological targets, including enzymes and receptors. The unique three-dimensional conformation of these compounds influences their reactivity and ability to modulate biological pathways.
- Anticancer Activity : Research has identified bicyclo[2.2.1]heptane derivatives as potential anti-cancer agents, particularly through their role as CXCR2 antagonists. For instance, compounds derived from this structure have demonstrated significant efficacy in inhibiting cancer cell proliferation by modulating signaling pathways related to tumor growth and metastasis .
- Genotoxic Effects : Some studies have explored the genotoxic potential of bicyclo[2.2.1]heptane derivatives, revealing that certain compounds can induce DNA damage in bacterial models, although the exact mechanisms remain under investigation .
- Anti-inflammatory Properties : Bicyclo[2.2.1]heptane derivatives have been shown to exhibit anti-inflammatory effects by modulating NF-κB signaling pathways, which are critical in the inflammatory response .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a bicyclo[2.2.1]heptane derivative as a CXCR2 antagonist in vitro, showing promising results in inhibiting cancer cell migration and proliferation in various cancer cell lines. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 48 nM against CXCR2, indicating potent activity against metastatic processes .
Case Study 2: Genotoxic Assessment
In another study assessing the genotoxic effects of bicyclo[2.2.1]heptane derivatives, researchers used lux-biosensors in E. coli to evaluate the DNA alkylation potential of these compounds. While some derivatives showed significant genotoxic effects leading to SOS responses in bacteria, others did not exhibit such properties, highlighting the need for further mechanistic studies to understand these interactions better .
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLQYJZQVHXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638514 | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-59-9, 39780-78-4 | |
Record name | NSC408796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC167956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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